11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione is a synthetic adrenocortical steroid with predominantly glucocorticoid properties. This compound has a molecular formula of C21H28O6 and a molecular weight of 376.44 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione involves multiple steps. One common method includes the oxidation of a precursor steroid compound, followed by hydroxylation at specific positions. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, involving rigorous quality control measures to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized steroid derivatives.
Reduction: Formation of reduced steroid compounds.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various hydroxylated and oxidized steroid derivatives, which can have different biological activities and applications .
Scientific Research Applications
11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione is used in various scientific research applications, including:
Chemistry: As a reference standard for analytical testing and method development.
Biology: Studying the metabolic pathways of steroid compounds.
Medicine: Investigating its potential as an anti-inflammatory agent and its role in glucocorticoid therapy.
Industry: Used in the development and quality control of pharmaceutical products.
Mechanism of Action
The compound exerts its effects primarily through its glucocorticoid activity. It binds to glucocorticoid receptors, modulating the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of inflammation and modulation of immune function .
Comparison with Similar Compounds
Similar Compounds
16alpha-Hydroxyprednisolone: Another hydroxylated steroid with similar anti-inflammatory properties.
Budesonide: A parent compound from which 11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione is derived.
Mometasone: A related steroid with potent anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C21H26O6 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(8R,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-8,13,15-16,18,22,24-25,27H,3-4,9-10H2,1-2H3/t13-,15-,16+,18+,19-,20-,21-/m0/s1 |
InChI Key |
DIGGLNJQCGHXQV-XUPWNSBFSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H](C1=C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O |
Canonical SMILES |
CC12CC(C3C(C1=CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.